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Core Technology: mRNA and Delivery
Formulation
At the heart of both the FixVac and iNeST platforms lies messenger RNA (mRNA) technology,

specifically optimized uridine mRNA (uRNA). This modification enhances the

immunostimulatory properties of the vaccine, aiming to boost overall efficacy.[1][2] The mRNA

molecules encode the blueprint for specific tumor antigens, which, upon administration, are

translated into proteins by the patient's own cellular machinery.

A critical component of these platforms is the proprietary RNA-lipoplex (RNA-LPX) delivery

system. This formulation encapsulates the mRNA, protecting it from degradation and facilitating

targeted delivery to antigen-presenting cells (APCs), particularly dendritic cells (DCs), in

lymphoid tissues like the spleen and lymph nodes.[2][3] This targeted delivery is designed to

trigger a potent and precise innate and adaptive immune response.[2][4]

FixVac Platform: "Off-the-Shelf" Cancer
Immunotherapy
The FixVac platform is an "off-the-shelf" approach that utilizes a fixed combination of non-

mutated, tumor-associated antigens (TAAs) that are commonly shared among patients with a

specific type of cancer.[1][2] This strategy allows for the production of a standardized vaccine

ready for immediate use in patients whose tumors express one or more of the target antigens.
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Mechanism of Action
The intravenously administered RNA-LPX formulation is engineered to be taken up by dendritic

cells.[2][5] Inside the DCs, the mRNA is released and translated into the specific TAAs. These

antigens are then processed and presented on the DC surface via Major Histocompatibility

Complex (MHC) class I and II molecules. This presentation, combined with the innate immune

stimulation provided by the uRNA and lipoplex formulation, leads to the activation and strong

expansion of antigen-specific CD4+ and CD8+ T cells.[4][6] These activated cytotoxic T

lymphocytes (CTLs) can then recognize and eliminate cancer cells that display the target TAAs.

The induced immune response is characterized by a Th1 phenotype, crucial for cell-mediated

immunity, and the generation of long-lasting memory T cells.[4]

Key Candidate: BNT111 (Melanoma)
BNT111 is the lead candidate from the FixVac platform and targets advanced melanoma.[4] It

encodes a fixed set of four melanoma-associated antigens: NY-ESO-1, MAGE-A3, tyrosinase,

and TPTE.[4][7] Over 90% of cutaneous melanomas express at least one of these antigens.

Clinical Data Summary: BNT111
Clinical trials have evaluated BNT111 both as a monotherapy and in combination with PD-1

checkpoint inhibitors.
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Trial / Cohort
Number of

Patients
Treatment Key Outcomes Adverse Events

Phase 1 (Lipo-

MERIT)
89 (Safety)

BNT111

Monotherapy

(7.2µg to 400µg)

Well tolerated

with no dose-

limiting toxicity.

[1][4]

Mild to moderate,

transient flu-like

symptoms (e.g.,

pyrexia, chills).[4]

Phase 1

(Efficacy Subset)

25 (CPI-

experienced)

BNT111

Monotherapy

3 Partial

Responses (PR),

7 Stable Disease

(SD), 1 Complete

Metabolic

Remission.[4]

N/A

Phase 1

(Efficacy Subset)

17 (CPI-

experienced)

BNT111 + anti-

PD-1

6 Partial

Responses (PR).

[4]

N/A

Phase 2

(BNT111-01)
N/A

BNT111 +

Cemiplimab

(anti-PD-1)

Statistically

significant

improvement in

Overall

Response Rate

(ORR) compared

to historical

control.[6][8][9]

Consistent with

previous trials.[6]

Experimental Protocols
Immunological Assessment (IFN-γ ELISpot Assay): The Enzyme-Linked Immunospot (ELISpot)

assay is a key method used to quantify the frequency of antigen-specific, cytokine-secreting T

cells.[10][11]

Plate Preparation: 96-well PVDF membrane plates are pre-coated with a capture antibody

specific for Interferon-gamma (IFN-γ).[12]

Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood

samples. A defined number of cells are plated in each well.[10][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://investors.biontech.de/news-releases/news-release-details/biontech-publishes-data-mrna-based-bnt111-fixvac-melanoma-trial
https://investors.biontech.de/news-releases/news-release-details/biontech-publishes-data-mrna-based-bnt111-fixvac-melanoma-trial/
https://investors.biontech.de/news-releases/news-release-details/biontech-publishes-data-mrna-based-bnt111-fixvac-melanoma-trial/
https://investors.biontech.de/news-releases/news-release-details/biontech-publishes-data-mrna-based-bnt111-fixvac-melanoma-trial/
https://investors.biontech.de/news-releases/news-release-details/biontech-publishes-data-mrna-based-bnt111-fixvac-melanoma-trial/
https://www.pharmacytimes.com/view/positive-topline-phase-2-results-announced-for-mrna-immunotherapy-candidate-in-patients-with-advanced-melanoma
https://www.dermatologytimes.com/view/biontech-s-mrna-immunotherapy-bnt111-yields-positive-topline-results-in-advanced-melanoma
https://vaccinenation.org/therapeutic/biontech-announces-positive-results-in-melanoma-trial/
https://www.pharmacytimes.com/view/positive-topline-phase-2-results-announced-for-mrna-immunotherapy-candidate-in-patients-with-advanced-melanoma
https://www.criver.com/products-services/lab-sciences/bioanalysis-platforms-and-technologies/elispot-assays
https://www.mabtech.com/knowledge-hub/using-elispot-evaluate-personalized-rna-neoantigen-vaccines-pancreatic-cancer
https://www.abcam.com/en-us/technical-resources/protocols/elispot
https://www.criver.com/products-services/lab-sciences/bioanalysis-platforms-and-technologies/elispot-assays
https://www.abcam.com/en-us/technical-resources/protocols/elispot
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulation: Cells are stimulated ex vivo with peptides corresponding to the vaccine antigens

(NY-ESO-1, MAGE-A3, etc.). A positive control (e.g., phytohemagglutinin) and a negative

control (no peptide) are included.

Incubation: Plates are incubated (e.g., 18-48 hours at 37°C, 5% CO₂) to allow activated T

cells to secrete IFN-γ, which is captured by the antibody on the membrane.[13]

Detection: Cells are washed away, and a biotinylated detection antibody for IFN-γ is added,

followed by a streptavidin-enzyme conjugate (e.g., HRP or ALP).

Spot Development: A substrate is added that precipitates, forming a visible spot at the

location of each cytokine-secreting cell.

Analysis: The spots are counted using an automated reader, and the frequency of antigen-

specific T cells is calculated (e.g., as spot-forming units per million PBMCs).[11]

iNeST Platform: Individualized Neoantigen Specific
Immunotherapy
The Individualized Neoantigen Specific Immunotherapy (iNeST) platform represents a fully

personalized approach to cancer vaccination.[1][2] Each iNeST vaccine is custom-designed

and manufactured for a single patient, targeting a unique set of neoantigens derived from

mutations within that patient's tumor.[2][14] This approach, developed in collaboration with

Genentech, aims to direct the immune system against targets that are exclusively present on

cancer cells, minimizing the risk of off-tumor effects.[15]

Mechanism of Action
The core mechanism of T-cell activation for iNeST is similar to that of FixVac, involving the

RNA-LPX delivery to DCs, mRNA translation, and antigen presentation.[14] However, instead

of shared TAAs, the vaccine directs the immune system against up to 20 patient-specific

neoantigens.[16] These neoantigens, arising from tumor-specific mutations, are highly

immunogenic as they are not subject to central tolerance. The resulting polyclonal CD4+ and

CD8+ T-cell response is precisely tailored to the patient's individual tumor, with the potential to

recognize and eliminate even heterogeneous cancer cell populations.[17]
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Key Candidate: Autogene Cevumeran (BNT122)
Autogene cevumeran is the lead candidate from the iNeST platform. It has been investigated in

multiple solid tumors, with notable data emerging from a Phase 1 trial in patients with resected

pancreatic ductal adenocarcinoma (PDAC).[18][19]

Clinical Data Summary: Autogene Cevumeran in PDAC
The Phase 1 trial evaluated autogene cevumeran in combination with the anti-PD-L1 agent

atezolizumab and standard-of-care chemotherapy.

Trial / Cohort
Number of

Patients
Treatment Key Outcomes Adverse Events

Phase 1

(NCT04161755)

16 received

vaccine

Post-surgery:

Atezolizumab,

Autogene

Cevumeran,

mFOLFIRINOX

Vaccine induced

high-magnitude

neoantigen-

specific T cells in

50% (8/16) of

patients.[16][17]

Vaccine-related

Grade 3 fever

and hypertension

in 1 of 16

patients (6%).

[20]

Phase 1 (Follow-

up)
16 N/A

Vaccine

responders (n=8)

had a

significantly

longer

Recurrence-Free

Survival (RFS)

vs. non-

responders (n=8)

(Median not

reached vs. 13.7

months).[21]

N/A

Experimental Protocols
iNeST Manufacturing and Neoantigen Prediction Workflow: The on-demand manufacturing of

an iNeST vaccine is a multi-step process that must be completed in a clinically relevant
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timeframe.[17][18]

Tumor and Blood Sampling: A sample of the patient's tumor (from surgery) and a normal

blood sample are collected.[15]

Sequencing: Whole-exome sequencing of both tumor and normal DNA is performed to

identify tumor-specific somatic mutations. RNA sequencing of the tumor is also conducted to

ensure the mutated genes are expressed.[14][22]

Computational Neoantigen Prediction:

Mutation Calling: Bioinformatics pipelines identify non-synonymous mutations in the tumor

DNA.

Peptide Generation: The mutated DNA sequences are translated in silico into potential

neo-peptides.

HLA Typing: The patient's specific HLA (Human Leukocyte Antigen) alleles are determined

from their normal DNA.

Binding Affinity Prediction: Machine-learning algorithms predict the binding affinity of each

neo-peptide to the patient's HLA class I and II molecules.[22]

Prioritization: A proprietary algorithm selects and prioritizes up to 20 of the most promising

neoantigens based on factors like binding affinity, mutation clonality, and gene expression

levels.[15][22]

mRNA Vaccine Production: An mRNA molecule is synthesized that encodes for the selected

neoantigens, often linked together. This mRNA is then formulated into the RNA-LPX delivery

vehicle under Good Manufacturing Practice (GMP) conditions.[15]

Quality Control and Administration: The final, individualized vaccine undergoes rigorous

quality control before being shipped to the hospital for administration.[15] The entire process

from surgery to vaccine administration was achieved in a median of 9.4 weeks in the PDAC

trial.[20]

Visualizations (Graphviz DOT Language)
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FixVac Platform: General Workflow

Off-the-Shelf Manufacturing

Patient Treatment

1. Selection of
Shared Tumor Antigens

(e.g., NY-ESO-1, MAGE-A3)

2. uRNA Synthesis
& RNA-LPX Formulation

3. Quality Control
& Stockpiling

4. Intravenous
Administration

Patient with
Antigen-Positive Tumor

5. Dendritic Cell
Uptake & Antigen Presentation

6. T-Cell Activation
& Expansion

7. Tumor Cell
Destruction

Click to download full resolution via product page

Caption: High-level workflow for the off-the-shelf FixVac immunotherapy platform.
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iNeST Platform: Personalized Workflow

Patient-Specific Analysis

On-Demand Manufacturing

Patient Treatment

1. Tumor Biopsy &
Normal Blood Sample

2. DNA/RNA
Sequencing

3. Computational
Neoantigen Prediction

4. Design of mRNA
(up to 20 neoantigens)

5. Personalized uRNA
Synthesis & LPX Formulation

6. GMP Quality Control
& Release

7. Intravenous
Administration

8. Tailored T-Cell
Response

9. Tumor Cell
Destruction

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15619725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The personalized, on-demand workflow of the iNeST immunotherapy platform.
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Click to download full resolution via product page

Caption: Proposed mechanism of T-cell activation by RNA-LPX cancer vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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